2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4-dimethylphenyl)acetamide
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Overview
Description
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4-dimethylphenyl)acetamide is a chemical compound with the molecular formula C21H28N4O2 and a molecular weight of 368.4726 g/mol . This compound is known for its interesting physical and chemical properties, making it a subject of research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4-dimethylphenyl)acetamide typically involves the reaction of 2-(azepan-1-yl)-6-methylpyrimidin-4-ol with N-(2,4-dimethylphenyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4-dimethylphenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a suitable nucleophile.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a nucleophile such as sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4-dimethylphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-ethylphenyl)acetamide
- 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethylphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4-dimethylphenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Biological Activity
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4-dimethylphenyl)acetamide is a synthetic compound with a complex molecular structure that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C21H28N4O2, and it has a molecular weight of approximately 368.5 g/mol. Its structure includes an azepane ring, a pyrimidine derivative, and an acetamide moiety, which contribute to its unique chemical reactivity and biological activity.
Property | Details |
---|---|
Molecular Formula | C21H28N4O2 |
Molecular Weight | 368.5 g/mol |
CAS Number | 1226446-98-5 |
Pharmacological Effects
Preliminary studies indicate that this compound exhibits several promising pharmacological effects:
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, the following pathways are hypothesized based on structural similarities with other known inhibitors:
- Transporter Modulation : By inhibiting GlyT1, the compound may alter glycine levels in the synaptic cleft, potentially affecting neurotransmission and offering therapeutic benefits in conditions like schizophrenia or anxiety disorders.
- Antifungal Mechanisms : Compounds with similar structures often interfere with fungal cell wall synthesis or disrupt metabolic pathways critical for fungal survival.
Case Studies and Research Findings
Several studies have highlighted the potential of related compounds in clinical settings:
- GlyT1 Inhibitors : Research on phenyl sulfonamides has shown that modifications to the azepane structure can enhance potency and selectivity for GlyT1 inhibition. This suggests that structural optimization could yield more effective therapeutic agents .
- Antifungal Efficacy : A comparative study involving azole antifungals demonstrated that structurally diverse compounds could outperform traditional treatments like fluconazole against resistant strains of Candida species. This positions similar derivatives as potential candidates for further development in antifungal therapies .
Properties
IUPAC Name |
2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(2,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-15-8-9-18(16(2)12-15)23-19(26)14-27-20-13-17(3)22-21(24-20)25-10-6-4-5-7-11-25/h8-9,12-13H,4-7,10-11,14H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAWATFHBKIVOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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